4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine
Description
4-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted with chlorine at position 4 and two distinct sulfanyl-containing groups at positions 2 and 5. The compound features a (2,6-dichlorobenzyl)sulfanyl moiety at position 2 and a (phenylsulfanyl)methyl group at position 6. Pyrimidine derivatives are foundational in medicinal chemistry due to their structural versatility and bioactivity .
Properties
IUPAC Name |
4-chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-15-7-4-8-16(20)14(15)11-25-18-22-12(9-17(21)23-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSZDDJMZVFYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=NC(=N2)SCC3=C(C=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Dichlorophenyl and Phenylsulfanyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro and sulfanyl groups, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine can be contextualized by comparing it to related pyrimidine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Structural Variations and Implications
Substituent Diversity :
- The 2,6-dichlorophenyl group in the primary compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to simpler chlorophenyl groups in C3518 .
- Sulfanyl vs. Methoxy Groups : The 6-[(phenylsulfanyl)methyl] substituent in the primary compound contrasts with the methoxy group in ’s derivative. Sulfanyl groups enhance lipophilicity, whereas methoxy groups improve aqueous solubility .
Halogenation Patterns :
- The 2,6-dichloro substitution on the benzyl group (primary compound) vs. 4-chloro on the phenyl ring (C3518) alters electronic distribution. Dichlorination may increase steric hindrance and reduce rotational freedom, impacting target selectivity .
Biological Activity :
- While direct bioactivity data for the primary compound is absent, analogs like 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine () exhibit antifungal properties due to sulfur-mediated enzyme inhibition . The primary compound’s dual sulfanyl groups could amplify such effects.
Physicochemical Properties
- Lipophilicity: The primary compound’s dichlorophenyl and phenylsulfanyl groups likely confer higher logP values compared to hydroxyl- or methoxy-substituted analogs (e.g., ’s pyrimidinol), favoring membrane permeability .
- Metabolic Stability : Fluorine in ’s derivative enhances resistance to oxidative metabolism compared to chlorine in the primary compound .
Biological Activity
4-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure features a pyrimidine core substituted with chloro and sulfanyl groups, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of the pyrimidine structure exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other bacterial strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Anticancer Activity
The anticancer potential of compounds similar to 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine has been evaluated against various cancer cell lines. In vitro studies demonstrated low-level anticancer activity across multiple cancer types, including leukemia and melanoma, suggesting the need for further optimization to enhance efficacy .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Strong inhibitory activity against urease was noted, indicating potential applications in treating conditions related to urease-producing bacteria .
The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific proteins and enzymes in microbial and cancerous cells. Molecular docking studies have elucidated how the compound binds to target sites, influencing cellular processes such as proliferation and apoptosis .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity, revealing that those with similar structural motifs as 4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine exhibited varying degrees of effectiveness against pathogenic bacteria.
- Cancer Cell Line Testing : In a comprehensive study involving over sixty cancer cell lines, the compound's derivatives were tested for their ability to inhibit tumor growth. Results indicated a range of responses, with some derivatives showing significant growth inhibition in specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
